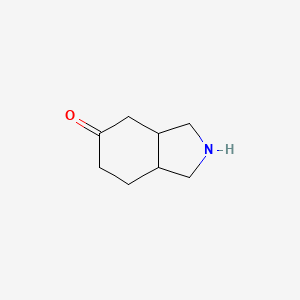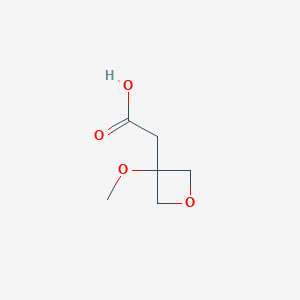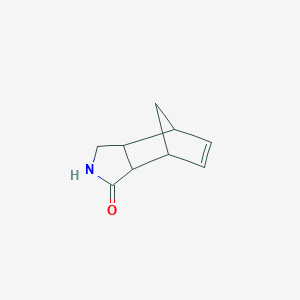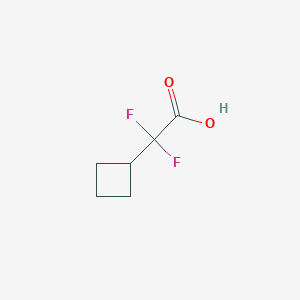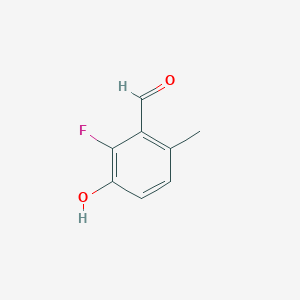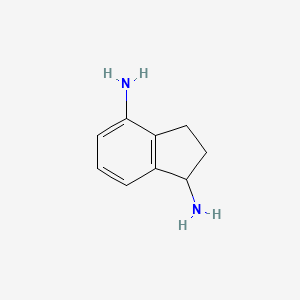
Indan-1,4-diamine
Vue d'ensemble
Description
Indan-1,4-diamine is an organic compound characterized by the presence of two amino groups attached to an indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indan-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of indan-1,4-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of indan-1,4-dione with ammonia under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Indan-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of indan-1,4-dione.
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, strong bases or acids.
Major Products Formed:
Oxidation: Indan-1,4-dione.
Reduction: this compound.
Substitution: Various substituted indane derivatives.
Applications De Recherche Scientifique
Indan-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Indan-1,4-diamine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant .
Comparaison Avec Des Composés Similaires
- Putrescine (butane-1,4-diamine)
- Cadaverine (pentane-1,5-diamine)
- Hexamethylenediamine (hexane-1,6-diamine)
Comparison: Indan-1,4-diamine is unique due to its indane ring structure, which imparts distinct chemical properties compared to linear diamines like putrescine and cadaverine. The presence of the indane ring enhances its stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDSNMUXGSWXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






